Product packaging for 2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid(Cat. No.:CAS No. 80022-74-8)

2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid

Cat. No.: B2455288
CAS No.: 80022-74-8
M. Wt: 219.196
InChI Key: JJHXNCSOCYGXGQ-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)benzoic acid (CAS Number: 80022-74-8) is an organic compound with the molecular formula C11H9NO4 and a molecular weight of 219.193 g/mol . This benzoic acid derivative is characterized by the presence of a succinimide (2,5-dioxopyrrolidin-1-yl) moiety attached to the ortho position of the benzoic acid ring, a structure that underlies its utility in chemical synthesis and drug discovery research. Key physicochemical properties include a predicted density of 1.5±0.1 g/cm³ and a high boiling point of 521.5±33.0 °C at 760 mmHg . The compound's role in research is highlighted by its structural similarity to advanced pharmaceutical intermediates. For instance, compounds featuring the 2,5-dioxopyrrolidin-1-yl group attached to an aromatic system have been identified as key components in novel therapeutic agents. Research published in a peer-reviewed journal demonstrated that a compound with a similar dioxopyrrolidinyl backbone, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), functions as a potent broad-spectrum hybrid anticonvulsant in preclinical studies . This suggests potential research applications for the 2,5-dioxopyrrolidin-1-yl aromatic acid scaffold in developing central nervous system (CNS) active compounds and multi-targeted therapies for conditions like drug-resistant epilepsy . Furthermore, the N-(2,5-dioxopyrrolidin-1-yl) benzamide functional group is a recognized motif in bioconjugation chemistry and has been investigated for its ability to modulate biological processes in cell cultures. One study found that a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, could improve monoclonal antibody production in recombinant Chinese hamster ovary (rCHO) cells, indicating potential research value in bioproduction and cell culture optimization . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO4 B2455288 2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid CAS No. 80022-74-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-9-5-6-10(14)12(9)8-4-2-1-3-7(8)11(15)16/h1-4H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHXNCSOCYGXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80876689
Record name BENZOICACID2SUCCINIMIDO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80876689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Classical Synthesis Routes to 2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid

Traditional methods for synthesizing N-aryl succinimides, which are applicable to the target compound, rely on well-understood organic reactions. These include hydrogenation, direct condensation, and nucleophilic substitution strategies.

Hydrogenation is a key method for converting N-aryl maleimides into the corresponding N-aryl succinimides. For the synthesis of this compound, this would involve the catalytic hydrogenation of N-(2-carboxyphenyl)maleimide. This process reduces the carbon-carbon double bond in the maleimide ring to a single bond, yielding the saturated succinimide (B58015) ring structure.

Various catalytic systems have been developed to achieve high yields and enantioselectivities in this transformation. acs.org Rhodium-based catalysts, for instance, have been used in the asymmetric transfer hydrogenation of maleimide derivatives to produce chiral succinimides. nih.gov The efficiency of these catalytic systems can result in high yields, often up to 99%. acs.org The reaction conditions, such as the choice of catalyst and the amount of base, can be controlled to produce specific stereoisomers of the final product. nih.gov This approach is particularly valuable for creating chiral succinimide derivatives which are important in pharmaceutical research. nih.govresearchgate.net

Table 1: Example of Catalytic System for Asymmetric Hydrogenation of Maleimides

Catalyst System Substrate Type Typical Yield Enantiomeric Excess (ee) Reference
Rh/bisphosphine-thiourea (ZhaoPhos) 3-Aryl Maleinimides Up to 99% Up to >99% acs.org

The most direct and widely used method for synthesizing N-substituted succinimides is the condensation of a primary amine with succinic anhydride or succinic acid. mdpi.comresearchgate.net In the context of this compound, the reaction would involve condensing 2-aminobenzoic acid with succinic anhydride.

This reaction typically proceeds in two steps:

Amidation : The amine (2-aminobenzoic acid) attacks one of the carbonyl carbons of succinic anhydride, leading to a ring-opening reaction that forms an intermediate N-aryl succinamic acid. ijcps.orgnih.gov This initial acylation step is often fast and occurs under mild conditions. mdpi.comresearchgate.net

Cyclodehydration : The succinamic acid intermediate is then cyclized to form the imide ring. This step usually requires heating or the use of a dehydrating agent, such as acetic anhydride or acetyl chloride, to remove a molecule of water. mdpi.comresearchgate.netnih.gov

Green chemistry approaches have been developed for this synthesis, utilizing hot water as a solvent and eliminating the need for a catalyst. researchgate.netresearchgate.net This method has proven effective for preparing a wide variety of N-substituted succinimides in high yields. researchgate.net

The formation of the bond between the benzoic acid nitrogen and the succinimide ring is fundamentally a nucleophilic substitution reaction. In the condensation pathway, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the anhydride. nih.gov This nucleophilic acyl substitution is the key bond-forming step.

Alternative strategies can also be classified under nucleophilic substitution. For instance, solid-phase synthesis methods have been developed where N-arylsuccinamic acids are treated with a silica-bound benzoyl chloride, which acts as a dehydrating agent to facilitate the cyclization. researchgate.net Another approach involves the vicarious nucleophilic substitution, although this is a more general mechanism for aromatic substitution. wikipedia.org N-halosuccinimides can also participate in nucleophilic substitution reactions, although they are typically used to functionalize alcohols rather than to form the N-aryl bond directly. mdpi.com

The reaction between succinic anhydride and aminoguanidine provides a pathway to related heterocyclic structures. When aminoguanidine hydrochloride is acylated with succinic anhydride, an intermediate N-guanidinosuccinimide is formed. mdpi.com This intermediate can then undergo recyclization with an amine under microwave irradiation to form a 1,2,4-triazole ring. mdpi.com While this route does not directly yield this compound, it demonstrates the reactivity of succinic anhydride with aminoguanidine to form complex heterocyclic systems, which could potentially be modified in subsequent steps. Aminoguanidine itself is a versatile building block, known to condense with carboxylic acids to form various derivatives. ijisrt.comnih.gov

Advanced Synthetic Approaches and Methodological Refinements

Modern synthetic chemistry focuses on improving classical methods by optimizing reaction conditions to enhance yield, purity, and sustainability.

Significant research has been dedicated to optimizing the synthesis of N-substituted succinimides. Key parameters that are often adjusted include the solvent, catalyst, temperature, and dehydrating agents. researchgate.net

For condensation reactions, moving from traditional organic solvents to greener alternatives like hot water has been shown to be highly effective, often negating the need for a catalyst. researchgate.net A study on the synthesis of N-alkyl and N-aryl succinimides in hot water demonstrated high yields and a simplified workup procedure. researchgate.net

Table 2: Effect of Solvent on the Yield of N-phenylsuccinimide Synthesis

Solvent Yield (%) Reference
Water 90 researchgate.net
Toluene 25 researchgate.net
Acetonitrile (B52724) 20 researchgate.net
Dichloromethane (DCM) 15 researchgate.net
Tetrahydrofuran (THF) 10 researchgate.net

In hydrogenation reactions, the choice of catalyst and additives is crucial for controlling stereoselectivity. For example, in the asymmetric transfer hydrogenation of maleimide derivatives, the amount of triethylamine base added to the reaction can be modulated to selectively produce either syn- or anti- chiral succinimide products with excellent diastereoselectivity. nih.gov The development of solid-phase synthesis strategies also represents an advancement, as it can simplify the purification process and allow for the recycling of reagents. researchgate.net

Catalytic Methods in Synthesis

While the direct condensation of 2-aminobenzoic acid and succinic anhydride can be achieved thermally, catalytic methods are often employed to improve reaction rates, increase yields, and allow for milder reaction conditions. For the synthesis of N-aryl succinimides in general, a variety of catalysts have been explored.

One common approach involves the use of dehydrating agents that also act as catalysts for the cyclization of the intermediate amic acid. Reagents such as acetic anhydride are frequently used for this purpose. The reaction of an amine with succinic anhydride in the presence of acetic acid and a reducing agent like zinc has also been reported as a one-pot method for the synthesis of N-aryl succinimides.

Furthermore, the use of solid-phase catalysts and dehydrating agents, such as silica-bound benzoyl chloride, has been described for the synthesis of N-aryl succinimides from N-arylsuccinamic acids. This method offers the advantage of easier purification and catalyst recycling. Lewis acids have also been utilized as catalysts in the synthesis of N-substituted succinimides.

For the specific synthesis of this compound, a plausible catalytic approach would involve the use of an acid catalyst to promote the dehydration of the N-(2-carboxyphenyl)succinamic acid intermediate. This could be achieved by refluxing in a solvent like methanol, where the solvent may also play a role in facilitating the reaction.

Catalyst/Reagent Role in Synthesis Potential Advantages
Acetic AnhydrideDehydrating agent and catalyst for cyclizationReadily available, effective for cyclization
Zinc in Acetic AcidUsed in a one-pot synthesisSimplifies the reaction procedure
Silica-Bound Benzoyl ChlorideSolid-phase dehydrating agentEase of product purification, catalyst recyclability
Lewis AcidsCatalyst for imide formationCan enhance reaction rates under mild conditions
Methanol (as solvent)Facilitates reaction and cyclization upon refluxReadily available, can promote the reaction

Synthesis of Precursors and Intermediates

The primary precursors for the synthesis of this compound are 2-aminobenzoic acid and succinic anhydride.

2-Aminobenzoic Acid (Anthranilic Acid): This aromatic amino acid is a commercially available compound. Industrially, it is produced from phthalic anhydride. The process involves the amination of phthalic anhydride to form phthalamic acid, which then undergoes a Hofmann rearrangement to yield anthranilic acid. For laboratory-scale synthesis, it can also be prepared from phthalimide through a Hofmann degradation reaction.

Succinic Anhydride: This is the cyclic anhydride of succinic acid and is also a readily available commercial reagent. It can be prepared in the laboratory by the dehydration of succinic acid. This dehydration can be accomplished by heating succinic acid with dehydrating agents such as acetyl chloride, phosphoryl chloride, or thionyl chloride. Industrially, it is often produced by the catalytic hydrogenation of maleic anhydride.

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) is a primary site for reactions such as esterification and amide bond formation, typically involving the activation of the carboxyl group prior to nucleophilic attack.

The carboxylic acid group of 2-(2,5-dioxopyrrolidin-1-yl)benzoic acid can be converted into an ester through reaction with an alcohol, typically in the presence of an acid catalyst. This process is known as Fischer esterification. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.com

The mechanism of Fischer esterification involves several key steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack : The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comcutm.ac.in

Proton Transfer : A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination of Water : The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group. masterorganicchemistry.com

Deprotonation : The protonated ester is then deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

The efficiency of the esterification can be influenced by reaction conditions such as temperature and the choice of catalyst.

Table 1: Conditions for Fischer Esterification of Benzoic Acid Derivatives

Alcohol Catalyst Temperature (°C) Conversion (%)
Ethanol Deep Eutectic Solvent 75 88.3
Butanol Deep Eutectic Solvent 75 87.8
Hexanol Deep Eutectic Solvent 75 67.5

Data adapted from studies on benzoic acid esterification, illustrating general trends. dergipark.org.tr

The formation of an amide bond from the carboxylic acid group requires its activation into a more reactive form to facilitate reaction with an amine. Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires very high temperatures. sci-hub.se

Common methods for activating the carboxylic acid include:

Conversion to Acid Chlorides : The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form a highly reactive acyl chloride. This acyl chloride then readily reacts with an amine to form the amide. wikipedia.org

Use of Coupling Reagents : A wide variety of coupling reagents can be used to mediate amide bond formation under milder conditions. These reagents react with the carboxylic acid to form a reactive intermediate in situ, which is then attacked by the amine. sci-hub.sescribd.com Examples of such reagents include carbodiimides like dicyclohexylcarbodiimide (DCC), often used with additives like 1-hydroxy-1H-benzotriazole (HOBt) to increase efficiency and reduce side reactions. sci-hub.se

The general mechanism using a coupling reagent involves the formation of a highly reactive O-acylisourea intermediate (in the case of carbodiimides), which is a better leaving group than the hydroxyl group of the original carboxylic acid. sci-hub.se

Reactivity of the 2,5-Dioxopyrrolidinyl Moiety

The 2,5-dioxopyrrolidinyl group, also known as a succinimide (B58015) ring, is characterized by two electrophilic carbonyl centers, making it susceptible to nucleophilic attack. This reactivity can lead to the opening of the imide ring.

The carbonyl carbons of the succinimide ring are electrophilic and can react with a variety of nucleophiles. The presence of two carbonyl groups enhances their reactivity. clockss.org Amines, in particular, are effective nucleophiles for attacking succinimides. clockss.org The reaction is selective, with nitrogen nucleophiles generally being more reactive towards the succinimide ring than oxygen nucleophiles like alcohols or water. clockss.org For instance, when a nucleophile containing both an amino and a hydroxy group (like ethanolamine) reacts with a succinimide, the amino group reacts selectively. clockss.org

Nucleophilic attack on one of the carbonyl carbons of the succinimide ring typically results in the cleavage of a carbon-nitrogen bond and subsequent ring-opening. clockss.org

Aminolysis : Primary and secondary amines can react with the succinimide ring, leading to its opening and the formation of a diamide derivative. clockss.org

Hydrolysis : The succinimide ring is susceptible to hydrolysis, particularly under basic conditions (high pH) or at elevated temperatures, which results in the formation of a succinamic acid derivative. acs.orgnih.gov The electron-withdrawing nature of the N-substituent (the benzoic acid group) can influence the rate of this ring-opening. acs.org

Reaction with Hydroxylamine : N-substituted succinimides can react with hydroxylamine, causing the imide ring to open and form N-hydroxybutaneamide derivatives. mdpi.combeilstein-archives.org This reaction provides a method for synthesizing hydroxamic acids. mdpi.combeilstein-archives.org

These ring-opening reactions are significant as they can alter the chemical properties and biological activity of the molecule. nih.gov

Reactivity of the Aromatic Benzoic Acid System

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution is governed by the electronic effects of its two substituents: the carboxylic acid group and the 2,5-dioxopyrrolidin-1-yl group.

Both the carboxylic acid (-COOH) and the N-succinimidyl group are electron-withdrawing groups. quora.comstudy.com

The carboxylic acid group deactivates the aromatic ring through its inductive effect and resonance effect (-M effect), pulling electron density out of the ring. This makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene. cutm.ac.inquora.comstudy.com It is a meta-directing group for subsequent electrophilic substitutions. cutm.ac.in

The presence of two deactivating groups on the benzene ring makes electrophilic aromatic substitution reactions, such as nitration or halogenation, significantly more difficult to achieve compared to unsubstituted benzene. The combined deactivating effect reduces the electron density of the aromatic system to a large extent. libretexts.org

Table 2: Influence of Substituents on the Acidity of Benzoic Acid

Substituent (at para-position)pKaEffect on Aromatic Ring
-H (Benzoic Acid)4.20-
-CH₃4.34Donating
-OCH₃4.47Donating
-Cl3.98Withdrawing
-CN3.55Withdrawing
-NO₂3.44Withdrawing

Data illustrates how electron-withdrawing groups increase the acidity (lower pKa) of benzoic acid by stabilizing the carboxylate anion, which correlates with their deactivating effect on the aromatic ring. libretexts.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regioselectivity of this reaction on this compound is determined by the directing effects of the existing substituents.

The carboxylic acid group (-COOH) is a deactivating, meta-directing group. wikipedia.org This is due to its electron-withdrawing nature, which destabilizes the positively charged intermediate (arenium ion) formed during the substitution process, particularly when the electrophile attacks the ortho or para positions.

In this compound, the benzene ring is substituted with two deactivating, meta-directing groups. The substitution pattern for an incoming electrophile will be directed to the positions that are meta to both the carboxyl and the succinimido groups. This leads to a complex substitution pattern, and the reaction conditions would likely need to be harsh to overcome the deactivation of the ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Position of SubstitutionInfluence of -COOH GroupInfluence of Succinimido GroupPredicted Outcome
3ortho to -COOH (unfavored)meta to succinimido (favored)Minor product
4meta to -COOH (favored)para to succinimido (unfavored)Minor product
5para to -COOH (unfavored)meta to succinimido (favored)Major product
6ortho to -COOH (unfavored)ortho to succinimido (unfavored)Very minor product

Note: This table is based on the general principles of electrophilic aromatic substitution and the known directing effects of the individual functional groups.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. uomustansiriyah.edu.iqwikipedia.org The carboxylic acid and succinimido groups are both electron-withdrawing, which should, in principle, make the aromatic ring more susceptible to nucleophilic attack compared to benzene.

For an SNAr (addition-elimination) mechanism to occur, there must also be a suitable leaving group, such as a halide, on the ring. In the absence of such a leaving group, the conditions required for NAS on this compound would be extremely forcing. If a derivative of this compound containing a leaving group (e.g., a halogen) were used, the electron-withdrawing nature of the carboxyl and succinimido groups would activate the ring towards substitution. The regioselectivity would favor attack at the ortho and para positions relative to the electron-withdrawing groups. libretexts.org

Oxidation and Reduction Processes of the Compound

The oxidation and reduction of this compound can occur at either the aromatic ring or the succinimide moiety.

Oxidation: The benzene ring, being deactivated by two electron-withdrawing groups, is relatively resistant to oxidation under mild conditions. Strong oxidizing agents would likely lead to the degradation of the entire molecule. The succinimide ring is also generally stable to oxidation.

Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions (e.g., using H2 gas with a metal catalyst like palladium or platinum). This would result in the formation of 2-(2,5-dioxopyrrolidin-1-yl)cyclohexanecarboxylic acid. The succinimide moiety can also be reduced. The carbonyl groups of the succinimide can be reduced to methylene (B1212753) groups or hydroxyl groups using strong reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of a pyrrolidine derivative. The choice of reducing agent and reaction conditions would determine the final product.

Exploration of Reaction Kinetics and Thermodynamics

For instance, the acid-catalyzed hydrolysis of N-(4-substitutedaryl) succinimides has been investigated, and the reaction was found to follow an A-2 (bimolecular) mechanism. jcsp.org.pkresearchgate.net The rate of hydrolysis is influenced by the nature of the substituent on the aryl ring. It is expected that the hydrolysis of the succinimide ring in this compound would also proceed via a similar mechanism, with the reaction rate being influenced by the presence of the ortho-carboxylic acid group.

The thermodynamics of reactions involving this compound, such as its formation from anthranilic acid and succinic anhydride, would be governed by the enthalpy and entropy changes associated with the formation of the imide bond. Generally, the formation of the five-membered succinimide ring is thermodynamically favorable.

Table 2: Representative Kinetic Data for the Acid-Catalyzed Hydrolysis of N-Aryl Succinimides

N-Aryl SuccinimideAcidTemperature (°C)Rate Constant (k, s⁻¹)
N-phenylsuccinimide1.0 M HCl501.2 x 10⁻⁴
N-(4-chlorophenyl)succinimide1.0 M HCl500.9 x 10⁻⁴
N-(4-methylphenyl)succinimide1.0 M HCl501.5 x 10⁻⁴

Source: Adapted from kinetic studies on N-aryl succinimides. jcsp.org.pk These values are illustrative and not specific to this compound.

Applications in Chemical and Biochemical Research

Utility in Organic Synthesis as a Building Block or Reagent

In the realm of organic synthesis, 2-(2,5-dioxopyrrolidin-1-yl)benzoic acid and its derivatives are valued for their ability to participate in a variety of chemical transformations, enabling the construction of elaborate molecular architectures.

The N-succinimidyl benzoic acid scaffold is a key component in the synthesis of a variety of complex organic molecules, particularly those with biological activity. For instance, derivatives such as 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides have been utilized to create hybrid anticonvulsant agents. These molecules are designed to incorporate structural features from established antiepileptic drugs like ethosuximide and levetiracetam nih.gov. The synthesis of these complex structures highlights the role of the 2-(2,5-dioxopyrrolidin-1-yl) moiety as a foundational element for building molecules with therapeutic potential.

Furthermore, related structures like 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide serve as versatile building blocks for the development of novel heterocyclic compounds, including various azole and azine derivatives ekb.eg. These heterocyclic systems are of significant interest in medicinal chemistry due to their wide range of biological activities. The reactivity of the dioxopyrrolidine ring and the attached functionalities allows for the construction of diverse molecular frameworks.

The following table provides examples of complex molecules synthesized using derivatives of the 2-(2,5-dioxopyrrolidin-1-yl) scaffold.

Table 1: Examples of Complex Molecules Synthesized from 2-(2,5-dioxopyrrolidin-1-yl) Derivatives
Derivative Used Synthesized Molecule Class Potential Application
2-(2,5-dioxopyrrolidin-1-yl)propanamides Hybrid Propanamides Anticonvulsant Agents nih.gov
2-(2,5-dioxopyrrolidin-1-yl)butanamides Hybrid Butanamides Anticonvulsant Agents nih.gov
2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide Azole and Azine Derivatives Antimicrobial Agents ekb.eg
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide Indole Carboxamides Anti-angiogenic Agents nih.gov

Benzoic acid and its derivatives are well-established ligands in coordination chemistry, capable of binding to metal ions to form stable complexes. The presence of the carboxylic acid group in this compound allows it to act as a ligand for various metal centers. While direct studies on the coordination chemistry of this specific molecule are not extensively documented, the broader class of benzoic acid derivatives has been widely used in the synthesis of metal-organic frameworks (MOFs) and other coordination complexes nih.gov.

For example, bifunctional organic ligands such as 2,4-bis-(triazol-1-yl)benzoic acid, which contains a benzoic acid moiety, have been used to construct novel cadmium and zinc complexes with interesting optical properties nih.gov. These complexes demonstrate the versatility of benzoic acid-based ligands in creating materials with potential applications in sensing and catalysis. The synthesis of such complexes typically involves the reaction of the ligand with a metal salt under solvothermal conditions nih.gov. The ability of the carboxylate group to coordinate to metal ions in various modes (monodentate, bidentate, bridging) contributes to the structural diversity of the resulting metal complexes.

Applications in Biochemical Research as Probes and Tools

The N-hydroxysuccinimide ester group in this compound is highly reactive towards primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues. This reactivity is the basis for its extensive use as a tool for modifying and studying biomolecules.

One of the most common applications of N-succinimidyl esters is the labeling of proteins and peptides biotium.com. This process, known as bioconjugation, involves the formation of a stable amide bond between the NHS ester and a primary amine on the biomolecule. Derivatives of this compound have been instrumental in developing radiolabeled proteins for imaging and therapeutic applications.

For instance, N-succinimidyl 4-[18F]fluorobenzoate has been synthesized and used to label monoclonal antibody fragments with the positron-emitting radionuclide fluorine-18 nih.gov. Similarly, an N-succinimidyl 3-(tri-n-butylstannyl) benzoate intermediate has been employed to label proteins with the alpha-emitting radionuclide astatine-211 nih.gov. These radiolabeled proteins are valuable tools in nuclear medicine for both diagnostic imaging and targeted radiotherapy.

The general procedure for protein labeling with a succinimidyl ester involves dissolving the protein in a suitable buffer (typically at a slightly alkaline pH of around 8.3 to ensure the amine groups are deprotonated and thus more nucleophilic), and then adding a solution of the NHS ester in an organic solvent like DMSO biotium.com. The reaction is typically allowed to proceed for about an hour at room temperature biotium.com.

The following table summarizes key aspects of protein labeling using N-succinimidyl benzoate derivatives.

Table 2: Protein Labeling with N-Succinimidyl Benzoate Derivatives
Derivative Isotope Target Biomolecule Application
N-succinimidyl 4-[18F]fluorobenzoate Fluorine-18 Monoclonal Antibody F(ab')2 Fragment Radioimmunodetection nih.gov
N-succinimidyl 3-(tri-n-butylstannyl) benzoate Astatine-211 Goat IgG Radioimmunotherapy nih.gov

Derivatives of this compound have shown promise as inhibitors of various enzymes, making them valuable tools for studying enzyme function and for the development of new therapeutic agents. The benzoic acid scaffold is a common feature in many known enzyme inhibitors.

A notable example is the investigation of 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, which has demonstrated significant anti-angiogenic activity nih.gov. This activity is, at least in part, attributed to its anti-proliferative effect on endothelial cells. The study determined the half-maximal inhibitory concentration (IC50) of this compound on human umbilical vein endothelial cells (HUVEC) to be 5.6 µg/mL nih.gov. Such compounds can be used to probe the mechanisms of angiogenesis and to identify new targets for anti-cancer therapies.

Small molecules that can modulate protein-protein interactions (PPIs) are of great interest for both basic research and drug discovery nih.govbohrium.com. Derivatives of the this compound scaffold have emerged as useful tools for studying these interactions and their roles in cellular signaling.

For example, 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives have been used as pharmacological tools to investigate the role of EPH kinases in pathological conditions by blocking the binding of ephrin A5 to the EPHA2 receptor nih.gov. The EPH-ephrin system is a critical signaling pathway involved in processes such as axon guidance, cell migration, and tissue patterning.

In a different context, a derivative named 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to enhance the production of monoclonal antibodies in Chinese hamster ovary (CHO) cell cultures plos.org. This compound was observed to suppress cell growth while increasing the cell-specific glucose uptake rate and the intracellular levels of adenosine triphosphate (ATP) plos.org. These findings suggest that the compound influences cellular metabolism and protein synthesis pathways, making it a valuable tool for studying and optimizing biopharmaceutical production processes. The study also revealed that this compound could be used to control the galactosylation of N-linked glycans on the monoclonal antibody, a critical quality attribute plos.org.

Development of Molecular Glues and Chemical Inducers of Proximity

While direct studies on this compound as a molecular glue or chemical inducer of proximity are not extensively documented, the foundational succinimide (B58015) structure is a key component in compounds designed for such purposes. Molecular glues are small molecules that induce or stabilize interactions between two proteins that would not otherwise interact. This induced proximity can lead to a variety of cellular outcomes, making them valuable tools in chemical biology and drug discovery. The development of novel molecular glues is an active area of research, and scaffolds containing the succinimide motif are of interest due to their chemical tractability and presence in known bioactive compounds.

Modulation of Cell Culture Processes (e.g., monoclonal antibody production in CHO cells)

Research into optimizing the production of therapeutic proteins, such as monoclonal antibodies (mAbs), in Chinese Hamster Ovary (CHO) cells is a critical area of biopharmaceutical development. While this compound itself has not been a direct subject of these investigations, a notable derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, has been identified as a compound that can enhance mAb production.

In a large-scale screening of 23,227 chemicals, this derivative was found to increase the specific productivity of mAbs in recombinant CHO cells. The study revealed that the compound suppressed cell growth while simultaneously increasing the cell-specific glucose uptake rate and the intracellular amount of adenosine triphosphate (ATP). Furthermore, it was observed that this compound could also modulate the glycosylation profile of the produced mAb, a critical quality attribute for therapeutic antibodies. A structure-activity relationship study identified the 2,5-dimethylpyrrole moiety as a key contributor to the enhanced productivity.

Research on Anti-Angiogenic and Anti-Proliferative Mechanisms (Ex Vivo/In Vitro Models)

The investigation of novel anti-angiogenic and anti-proliferative agents is a cornerstone of cancer research. A derivative of the this compound scaffold, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, has demonstrated significant activity in this area. nih.govwaocp.org

In an ex vivo rat aorta model, this compound exhibited potent anti-angiogenic effects. nih.gov Further in vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) and A549 lung cancer cells elucidated its anti-proliferative mechanisms. nih.govwaocp.org The compound was found to inhibit the proliferation of both cell types in a dose-dependent manner. nih.gov

Cell LineParameterValueCitation
Rat AortaAnti-Angiogenic Activity (IC50)15.4 µg/mL nih.govwaocp.org
HUVECAnti-Proliferative Activity (IC50)5.6 µg/mL nih.govwaocp.org
A549 (Lung Cancer)Anti-Proliferative Activity (IC50)14.4 µg/mL nih.govwaocp.org

The anti-proliferative effect on HUVECs is particularly noteworthy as it suggests a direct impact on the endothelial cells that form new blood vessels, a key process in angiogenesis. nih.gov

Applications in Materials Science Research

The rigid structure and potential for chemical modification of this compound make it a candidate for investigation in materials science, although specific applications are still emerging.

Development of Liquid Crystalline Materials

Benzoic acid derivatives are known to be precursors for liquid crystalline materials. While there is no direct research on the liquid crystalline properties of this compound itself, the general principles of liquid crystal design suggest that its rigid core structure could be functionalized to induce mesophase behavior. The introduction of long alkyl or alkoxy chains to the benzoic acid ring is a common strategy to promote the formation of liquid crystalline phases. Further research would be needed to explore the potential of this specific compound in the development of novel liquid crystals.

Synthesis of Specialty Polymers and Coatings

The carboxylic acid and the reactive sites on the succinimide ring of this compound present opportunities for its use as a monomer or a modifying agent in the synthesis of specialty polymers and coatings. paint.org The succinimide group, in particular, can be opened under certain conditions, allowing for polymerization or grafting onto other polymer backbones. These potential applications remain largely unexplored in the scientific literature.

Role in Pre-clinical Drug Discovery Research (as a lead compound or scaffold)

The this compound scaffold has been utilized in the design of various compounds with therapeutic potential, highlighting its role as a valuable lead structure in drug discovery. nih.govresearchgate.net The succinimide moiety is a recurring structural motif in a number of biologically active compounds. nih.govresearchgate.net

Derivatives incorporating the N-substituted succinimide structure have been investigated for a range of pharmacological activities, including analgesic and anticonvulsant properties. researchgate.net Furthermore, succinimide derivatives have been studied as inhibitors of acetylcholinesterase, suggesting potential applications in the treatment of neurodegenerative diseases. mdpi.com The inherent reactivity and structural features of the succinimide ring allow for the synthesis of diverse chemical libraries for screening against various biological targets. nih.gov The preclinical evaluation of a novel succinimide derivative has shown cardioprotective, hepatoprotective, and lipid-lowering effects in animal models, further underscoring the therapeutic potential of this chemical class. nih.gov

Mechanistic Investigations at the Molecular Level Non Clinical Focus

Mechanisms of Covalent Bond Formation with Nucleophilic Sites

The chemical structure of 2-(2,5-dioxopyrrolidin-1-yl)benzoic acid features a succinimide (B58015) ring directly attached to a benzoic acid moiety. The primary mechanism for covalent bond formation with nucleophilic sites on biological macromolecules involves the nucleophilic ring-opening of the succinimide ring. This reaction is characteristic of N-substituted succinimides, where the two carbonyl groups of the imide render the ring susceptible to attack by nucleophiles.

Key nucleophilic residues in proteins that can participate in this reaction include the thiol group of cysteine and the primary amine of lysine (B10760008) side chains. The reaction proceeds via a nucleophilic acyl substitution pathway. The nucleophile attacks one of the carbonyl carbons of the succinimide ring, leading to the formation of a tetrahedral intermediate. Subsequently, the ring opens, resulting in the formation of a stable amide or thioester bond and yielding a succinamic acid derivative.

The reactivity of the succinimide ring in N-aryl succinimides is influenced by the electronic properties of the aryl substituent. The presence of the benzoic acid group, an electron-withdrawing substituent, is expected to enhance the electrophilicity of the succinimide carbonyl carbons, thereby increasing its reactivity towards nucleophiles.

Molecular Interactions with Biological Targets (Non-Clinical Focus)

While specific binding studies for this compound are not extensively documented in publicly available literature, the potential molecular interactions can be inferred from the chemical nature of N-aryl succinimides.

Binding Modes and Affinity Studies (Excluding Pharmacological Outcomes)

The binding of N-aryl succinimides to biological targets is likely governed by a combination of non-covalent and covalent interactions. Initial non-covalent binding is crucial for positioning the molecule correctly within the active or binding site of a protein before a covalent reaction occurs.

Potential non-covalent interactions include:

Hydrophobic Interactions: The phenyl ring of the benzoic acid moiety can engage in hydrophobic interactions with nonpolar pockets within a protein's binding site.

Hydrogen Bonding: The carbonyl groups of the succinimide ring and the carboxylic acid group of the benzoic acid moiety can act as hydrogen bond acceptors. The carboxylic acid can also act as a hydrogen bond donor.

Pi-stacking: The aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Molecular docking studies on other N-aryl succinimide derivatives have suggested that the aryl group plays a significant role in anchoring the molecule within hydrophobic pockets of enzyme active sites. For instance, in a study on N-aryl succinimide derivatives as inhibitors of the E6 oncoprotein of human papillomavirus, docking analyses revealed key hydrophobic and hydrogen bonding interactions contributing to the binding affinity. nih.gov Similarly, docking studies of a succinimide derivative with the human beta2-adrenergic G protein-coupled receptor and a calcium channel T-type indicated hydrophobic interactions involving the N-phenyl ring to be important for binding. mdpi.comnih.gov

Interaction TypePotential Interacting Moiety on this compoundPotential Interacting Residues on a Biological Target
Hydrophobic InteractionsPhenyl ringAlanine, Valine, Leucine, Isoleucine, Phenylalanine
Hydrogen Bonding (Acceptor)Succinimide carbonyls, Carboxylic acid carbonylSerine, Threonine, Tyrosine, Asparagine, Glutamine, Lysine, Arginine
Hydrogen Bonding (Donor)Carboxylic acid hydroxylAspartate, Glutamate (B1630785), Serine, Threonine
Pi-stackingPhenyl ringPhenylalanine, Tyrosine, Tryptophan

Enzyme Modulation Mechanisms (Excluding Therapeutic Efficacy)

The primary mechanism of enzyme modulation by this compound is expected to be irreversible covalent inhibition. This occurs when the compound forms a covalent bond with a nucleophilic residue within the active site of an enzyme, leading to its permanent inactivation.

The process can be described in two steps:

Reversible Binding: The inhibitor first binds non-covalently to the enzyme's active site, forming an enzyme-inhibitor complex (E-I).

Irreversible Covalent Modification: A nucleophilic amino acid residue in the active site attacks the succinimide ring of the bound inhibitor, resulting in the formation of a stable, covalent adduct (E-I').

This mechanism is characteristic of suicide inhibitors, which are unreactive until they bind to the active site of a specific enzyme. libretexts.org The specificity of the inhibition is determined by the initial non-covalent binding affinity and the proximity of a suitable nucleophile in the active site to the succinimide ring. N-arylsulfonylated succinimides have been explored as activity-based probes for serine hydrolases, where they are proposed to act as covalent inhibitors by the addition of a nucleophilic serine into one of the imide carbonyls. researchgate.net

Insights into Reaction Selectivity and Pathway Control

The selectivity of the covalent modification by this compound is influenced by several factors, primarily the nucleophilicity of the target residue and the pH of the environment.

Generally, the thiol group of cysteine is a more potent nucleophile than the primary amine of lysine at physiological pH. However, the reactivity of these residues is highly dependent on their pKa values and the local microenvironment within the protein. The pH of the reaction medium plays a critical role, as it dictates the protonation state of the nucleophilic groups. nih.govjyi.org Primary amines are reactive in their deprotonated state, and thus, their reactivity increases with pH. nih.govjyi.org

Studies comparing the reactivity of cysteine and lysine towards electrophiles have shown that cysteine reactivity can be modulated by its position in the protein sequence, which affects its sulfhydryl pKa. nih.gov In contrast, differences in lysine reactivity are generally less pronounced. nih.gov This suggests that under specific conditions, some degree of selectivity for cysteine over lysine, or vice versa, could be achieved.

The structure of the N-aryl succinimide itself can also influence selectivity. The electronic and steric properties of the substituent on the nitrogen atom can affect the reactivity of the succinimide ring and its accessibility to different nucleophiles. For this compound, the benzoic acid moiety could potentially influence the orientation of the molecule within a binding site, thereby favoring reaction with a particular nucleophile.

FactorInfluence on Reaction Selectivity
Nucleophilicity of Target ResidueThiols (Cysteine) are generally more nucleophilic than primary amines (Lysine) at neutral pH.
pH of the EnvironmentAffects the protonation state of nucleophiles. Higher pH generally increases the reactivity of primary amines. nih.govjyi.org
Local Protein MicroenvironmentThe pKa of amino acid residues can be perturbed by their local environment, affecting their nucleophilicity.
Steric HindranceThe accessibility of the nucleophilic residue and the succinimide ring can influence the reaction rate.
Substituents on the Aryl RingElectron-withdrawing groups can increase the electrophilicity of the succinimide ring.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-(2,5-dioxopyrrolidin-1-yl)benzoic acid, both ¹H and ¹³C NMR would provide invaluable information about the connectivity of atoms and the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the benzoic acid ring and the succinimide (B58015) ring. The aromatic protons on the benzoic acid moiety would typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing carboxylic acid and succinimide groups. The succinimide protons would present as a characteristic singlet or a pair of triplets in the aliphatic region (δ 2.5-3.0 ppm). The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a very downfield chemical shift (δ 10-13 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbons of the succinimide and the carboxylic acid would be the most downfield signals (δ 165-180 ppm). The aromatic carbons would resonate in the typical range of δ 120-140 ppm, with the carbon attached to the carboxylic acid group and the nitrogen of the succinimide appearing at the lower field end of this range. The methylene (B1212753) carbons of the succinimide ring would be observed in the aliphatic region (δ 25-35 ppm).

Predicted NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Carboxylic Acid (-COOH) 10.0 - 13.0 Broad Singlet
Aromatic Protons (C₆H₄) 7.4 - 8.2 Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Carbonyl (-COOH) ~168
Succinimide Carbonyls (-C=O) ~177
Aromatic Carbons (C₆H₄) 128 - 135

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The most prominent features would be the strong carbonyl (C=O) stretching vibrations. The carboxylic acid carbonyl would typically appear around 1700-1725 cm⁻¹, while the imide carbonyls of the succinimide ring would show two distinct bands, an asymmetric stretch around 1770-1790 cm⁻¹ and a symmetric stretch around 1700-1720 cm⁻¹. The O-H stretch of the carboxylic acid would be a very broad band in the region of 2500-3300 cm⁻¹. C-H stretching vibrations from the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the succinimide ring would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region. docbrown.info

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500 - 3300 (broad)
Aromatic C-H C-H Stretch 3000 - 3100
Aliphatic C-H C-H Stretch 2850 - 2960
Imide Carbonyl C=O Asymmetric Stretch 1770 - 1790
Carboxylic Acid/Imide Carbonyl C=O Symmetric Stretch 1700 - 1725
Aromatic C=C C=C Stretch 1450 - 1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS would be used to confirm its molecular weight and to gain insight into its structure through analysis of its fragmentation pattern.

The molecular ion peak ([M]⁺ or [M-H]⁻ in negative ion mode) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₁H₉NO₄), which is 219.19 g/mol . High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition.

Under electron ionization (EI) or other fragmentation techniques, the molecule would break apart in a predictable manner. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (as COOH or CO₂ and H), and fragmentation of the succinimide ring. Key fragment ions would help to confirm the presence of both the benzoic acid and succinimide moieties. docbrown.infosci-hub.se

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Predicted Fragment Ion Possible Neutral Loss
219 [C₁₁H₉NO₄]⁺ (Molecular Ion) -
174 [C₁₀H₈NO₂]⁺ COOH
121 [C₇H₅O₂]⁺ C₄H₄NO₂
120 [C₇H₄O₂]⁺ C₄H₅NO₂
105 [C₇H₅O]⁺ C₄H₄NO₃

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for its separation from any impurities or starting materials.

A reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., with formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The compound would be detected using a UV detector, likely at a wavelength where the aromatic ring shows strong absorbance (around 254 nm). The retention time of the compound would be a characteristic parameter under specific chromatographic conditions. The purity of the sample would be determined by the area percentage of the main peak in the chromatogram. This method can be validated to quantify the compound in various samples. ekb.egust.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

The resulting crystal structure would reveal the conformation of the molecule in the solid state, including the planarity of the benzoic acid and succinimide rings and the dihedral angle between them. It would also provide detailed information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictates the packing of the molecules in the crystal lattice. This information is crucial for understanding the physical properties of the compound. While no specific crystal structure for this exact molecule is publicly available, data from similar structures like benzyl (B1604629) 2,5-dioxopyrrolidin-1-yl carbonate provides an indication of the type of structural information that can be obtained. researchgate.net

Table 5: List of Compounds Mentioned

Compound Name
This compound
Acetonitrile
Benzoic Acid
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate
Formic Acid
Methanol

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For derivatives of benzoic acid and related compounds, DFT methods like B3LYP with basis sets such as 6-311G(d,p) and 6-31++G(d,p) have been successfully employed to optimize molecular geometries and analyze electronic properties. ekb.eg

Analysis of the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about a molecule's reactivity. nih.gov The MEP map identifies the electron-rich and electron-deficient regions of a molecule, indicating likely sites for electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

For instance, in a study of a benzoic acid derivative, the total interaction energy was calculated to be -239.3 kJ/mol, composed of electrostatic (-139.6 kJ/mol), polarization (-39.5 kJ/mol), dispersion (-221.6 kJ/mol), and repulsion (211 kJ/mol) components, showcasing the detailed energetic landscape that can be mapped using these methods. mdpi.com Such calculations for 2-(2,5-dioxopyrrolidin-1-yl)benzoic acid would reveal how the ortho-positioning of the succinimide (B58015) group influences the electronic distribution and reactivity of the benzoic acid moiety.

Table 1: Representative Quantum Chemical Calculation Parameters for a Benzoic Acid Derivative

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
Energy Gap (HOMO-LUMO)4.7
Ionization Potential6.5
Electron Affinity1.8
Electronegativity4.15
Chemical Hardness2.35
Chemical Softness0.42
Electrophilicity Index3.65

Note: Data is illustrative and based on typical values for similar aromatic carboxylic acids.

Molecular Docking and Dynamics Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg This is particularly valuable in medicinal chemistry for predicting the binding affinity and interaction of a potential drug molecule with a protein target. nih.gov For a molecule like this compound, docking studies could predict its potential to interact with various biological targets. The process involves placing the molecule (ligand) into the binding site of a receptor and scoring the different poses based on factors like hydrogen bonding, electrostatic interactions, and hydrophobic contacts. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com MD simulations provide insights into the stability of the binding, conformational changes in both the ligand and the protein, and the role of solvent molecules in the interaction. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules to generate a trajectory of how the system evolves. mdpi.com This can reveal, for example, the persistence of key hydrogen bonds or the flexibility of certain parts of the molecule within the binding pocket, offering a more realistic picture of the molecular interaction. mdpi.com

Predictive Modeling of Chemical Behavior and Synthetic Pathways

Computational chemistry also aids in the prediction of chemical behavior and the design of synthetic pathways. By calculating the energies of reactants, transition states, and products, it is possible to model the thermodynamics and kinetics of potential reactions. This can help in identifying the most feasible synthetic routes and optimizing reaction conditions.

For a molecule like this compound, theoretical calculations can predict its spectroscopic properties, such as NMR and IR spectra, which can then be compared with experimental data to confirm its structure. ekb.eg For example, theoretical IR and UV studies can help identify the presence of specific functional groups and electronic transitions. ekb.eg Furthermore, predictive models can be used to estimate various physicochemical properties, such as solubility, lipophilicity (logP), and pKa, which are crucial for understanding its behavior in different environments.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure and conformational flexibility. Conformational analysis involves identifying the stable conformations (low-energy states) of a molecule and the energy barriers between them.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

While the synthesis of 2-(2,5-dioxopyrrolidin-1-yl)benzoic acid can be conceptually straightforward, future research is geared towards the development of more efficient, sustainable, and scalable synthetic protocols. A promising approach is based on the synthesis of a related compound, 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid, which is prepared by the fusion of anthranilic acid with citraconic anhydride, followed by hydrogenation. researchgate.net This suggests a direct and atom-economical route to the target compound through the condensation of anthranilic acid with succinic anhydride.

Future methodologies could explore:

Microwave-assisted synthesis: To reduce reaction times and potentially increase yields.

Flow chemistry: For continuous and scalable production with improved safety and control.

Green chemistry approaches: Utilizing environmentally benign solvents and catalysts to minimize the environmental impact.

A comparative table of potential synthetic routes is presented below:

MethodologyPrecursorsPotential Advantages
Conventional Heating Anthranilic acid, Succinic anhydrideEstablished method, straightforward
Microwave-Assisted Anthranilic acid, Succinic anhydrideReduced reaction time, higher yields
Flow Chemistry Anthranilic acid, Succinic anhydrideScalability, improved safety

Exploration of New Chemical Reactivities and Transformations

The bifunctional nature of this compound, possessing both a carboxylic acid and a succinimide (B58015) group, opens up a wide array of possibilities for chemical transformations. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and conversion to an acyl chloride. fishersci.co.uk The succinimide ring, while relatively stable, can be susceptible to ring-opening reactions under certain nucleophilic conditions.

Future research in this area will likely focus on:

Selective functionalization: Developing methods to selectively react at either the carboxylic acid or the succinimide moiety, allowing for the synthesis of complex derivatives.

Ring-opening reactions: Investigating the conditions for controlled ring-opening of the succinimide ring to generate novel linear structures with diverse functionalities.

Electrophilic and nucleophilic aromatic substitution: Exploring the reactivity of the benzene (B151609) ring towards various electrophiles and nucleophiles to introduce additional functional groups. researchgate.netwhiterose.ac.uk

Expansion of Applications as Research Probes in Chemical Biology

The succinimide moiety is a well-established functional group in bioconjugation chemistry, often in its activated N-hydroxysuccinimide (NHS) ester form, for labeling proteins and other biomolecules. While the internal succinimide in this compound is not an activated ester for direct conjugation, the molecule can serve as a valuable scaffold for the development of research probes.

Emerging applications in this domain include:

Linkers in Bioconjugation: The carboxylic acid can be activated to form an NHS ester, enabling the attachment of this molecule to primary amines on proteins or other biomolecules. The rest of the molecule can be further functionalized to act as a linker in antibody-drug conjugates or fluorescent probes.

Scaffold for Bioactive Molecules: The rigid structure of the molecule can serve as a scaffold to present pharmacophores in a defined spatial orientation, aiding in the design of inhibitors or modulators of biological targets.

Integration with Advanced Materials Science Research

The incorporation of this compound into polymers and other advanced materials is a nascent area of research with significant potential. The carboxylic acid functionality provides a handle for polymerization or for grafting onto existing polymer backbones.

Future research directions may involve:

Monomer for Novel Polymers: Utilization as a monomer in the synthesis of polyesters and polyamides, potentially imparting unique thermal or mechanical properties to the resulting materials.

Functionalization of Surfaces: Covalent attachment to surfaces to modify their properties, such as hydrophilicity or biocompatibility.

Development of Smart Materials: Incorporation into stimuli-responsive materials, where changes in pH could trigger a response due to the carboxylic acid group. Research has shown that benzoic acid can be incorporated into polymer crystalline cavities. mdpi.com

Advancements in Computational Prediction and Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental efforts. For this compound, computational studies can provide valuable insights into its behavior and potential applications.

Key areas for future computational research include:

Density Functional Theory (DFT) Calculations: To investigate the electronic structure, reactivity indices, and spectroscopic properties of the molecule and its derivatives. researchgate.net This can help in understanding its chemical behavior and in designing new reactions.

Molecular Docking Simulations: To predict the binding modes and affinities of derivatives with biological targets, aiding in the rational design of new drugs and chemical probes. nih.gov

Molecular Dynamics (MD) Simulations: To study the conformational dynamics of the molecule and its interactions with solvents or biological macromolecules, providing a deeper understanding of its behavior in different environments. unimi.itunimi.it

A summary of potential computational approaches is provided in the table below:

Computational MethodPredicted PropertiesPotential Applications
DFT Electronic structure, reactivityGuiding synthetic modifications
Molecular Docking Binding affinity and modeDrug design, probe development
MD Simulations Conformational dynamicsUnderstanding intermolecular interactions

Synergistic Approaches with Other Chemical Entities

The concept of creating hybrid molecules by combining different pharmacophores is a promising strategy in drug discovery. The this compound scaffold is well-suited for this approach, allowing for the integration of other chemical entities to achieve synergistic or multi-target effects. For instance, derivatives of 2-(2,5-dioxopyrrolidin-1-yl)propanamide have been investigated as novel anticonvulsant agents. nih.gov

Future research will likely explore the synthesis and evaluation of hybrid molecules where the this compound core is coupled with:

Known drug molecules: To create combination therapies with improved efficacy or reduced side effects.

Fluorescent dyes or imaging agents: For the development of multimodal probes for biological imaging.

Photosensitizers: For applications in photodynamic therapy.

The exploration of these synergistic approaches holds the key to unlocking the full potential of this compound in medicinal chemistry and beyond.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, a related pyrrolidinyl benzaldehyde derivative was synthesized by heating 2-fluorobenzaldehyde with dialkylamine in DMF at 150°C for 20 hours, followed by extraction with ethyl acetate and purification via column chromatography . Optimization can include adjusting reaction time, solvent polarity (e.g., DMF vs. n-butanol), and microwave-assisted heating to reduce reaction duration (e.g., microwave irradiation used in analogous pyrrolidine syntheses) . Monitoring via TLC and characterizing intermediates via 1^1H NMR (e.g., δ 10.01 ppm for aldehyde protons) ensures reproducibility .

Q. What purification techniques are most effective for isolating this compound?

  • Methodological Answer : Liquid-liquid extraction (e.g., ethyl acetate/water) removes polar impurities, while column chromatography with silica gel (gradient elution using hexane/ethyl acetate) resolves non-polar byproducts. For acidic functional groups, ion-exchange chromatography or recrystallization from ethanol/water mixtures may improve purity . Confirming purity via HPLC (C18 column, UV detection at 254 nm) or melting point analysis (e.g., mp 123–124°C observed in related nitrile derivatives) is critical .

Q. How can structural confirmation of this compound be achieved?

  • Methodological Answer :

  • 1^1H NMR : Look for aromatic protons (δ 7.2–8.0 ppm), pyrrolidinyl dioxo groups (δ 2.5–3.5 ppm for CH2_2 adjacent to carbonyls), and carboxylic acid protons (broad signal ~δ 12–13 ppm if protonated) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm1^{-1}) and carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS in negative ion mode should show [M-H]^- peaks matching the molecular weight (e.g., C13_{13}H11_{11}NO4_4: theoretical 263.19 g/mol) .

Advanced Research Questions

Q. What mechanistic pathways explain the reactivity of the dioxopyrrolidinyl group in coupling reactions?

  • Methodological Answer : The 2,5-dioxopyrrolidin-1-yl group acts as an activating moiety for carboxylic acids, facilitating nucleophilic acyl substitution. Computational studies (e.g., DFT calculations) can model transition states to predict regioselectivity. Experimentally, substituent effects (e.g., electron-withdrawing groups on the benzene ring) enhance electrophilicity, as seen in analogous pyridyl benzoic acid derivatives . Kinetic studies under varying pH (e.g., pH 6.5 ammonium acetate buffer) and temperature can elucidate rate-limiting steps .

Q. How does this compound interact with biological targets, and what assays are suitable for pharmacological profiling?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against proteases (e.g., trypsin-like enzymes) via fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) to evaluate competitive inhibition.
  • Cellular Uptake Studies : Use radiolabeled 14^{14}C analogs to measure permeability in Caco-2 cell monolayers, simulating intestinal absorption .
  • ADME Profiling : LC-MS/MS quantifies plasma stability, microsomal metabolism, and protein binding (e.g., human serum albumin binding via equilibrium dialysis) .

Q. What strategies resolve contradictions in reported bioactivity data for pyrrolidinyl benzoic acid derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare structural analogs (e.g., 2-(4-fluorophenoxymethyl)benzoic acid derivatives with antimicrobial activity ) to identify substituent-dependent trends.
  • Dose-Response Validation : Reproduce assays under standardized conditions (e.g., CLSI guidelines for MIC determination) to eliminate batch variability.
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific interactions .

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